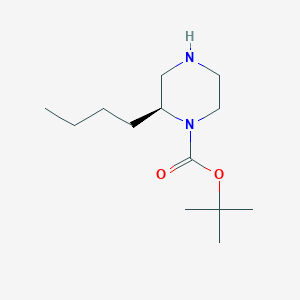
(S)-1-Boc-2-butyl-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-Boc-2-butyl-piperazine is a chiral piperazine derivative with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is of interest in various fields of chemistry and pharmaceutical research due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Applications De Recherche Scientifique
(S)-1-Boc-2-butyl-piperazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of various chemical products, including polymers and specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Boc-2-butyl-piperazine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (S)-2-butyl-piperazine.
Protection of the Nitrogen Atom: The nitrogen atom of (S)-2-butyl-piperazine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the piperazine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) at room temperature. The reaction mixture is stirred for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of (S)-2-butyl-piperazine and di-tert-butyl dicarbonate are handled using automated systems to ensure precision and safety.
Optimized Reaction Conditions: The reaction conditions are optimized for maximum yield and purity, often involving controlled temperature and pressure conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-Boc-2-butyl-piperazine undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected piperazine can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The compound can be used in coupling reactions to form peptide bonds or other linkages with carboxylic acids or other electrophiles.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides or acyl chlorides, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, often in the presence of a scavenger like water or anisole.
Coupling Reactions: Reagents such as carbodiimides (e.g., EDCI) or phosphonium salts (e.g., PyBOP) are used for coupling reactions, often in the presence of a base like N-methylmorpholine (NMM).
Major Products Formed
Substitution Reactions: Products include various substituted piperazines with different functional groups.
Deprotection Reactions: The major product is the free amine (S)-2-butyl-piperazine.
Coupling Reactions: Products include peptides or other complex molecules with piperazine moieties.
Mécanisme D'action
The mechanism of action of (S)-1-Boc-2-butyl-piperazine depends on its specific application:
Biological Activity: As a ligand, it may interact with specific receptors or enzymes, modulating their activity. The Boc group can influence the compound’s binding affinity and selectivity.
Chemical Reactions: In synthetic applications, the Boc group serves as a protecting group, preventing unwanted reactions at the nitrogen atom until it is selectively removed.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-Boc-2-methyl-piperazine: Similar structure but with a methyl group instead of a butyl group.
(S)-1-Boc-2-ethyl-piperazine: Similar structure but with an ethyl group instead of a butyl group.
(S)-1-Boc-2-phenyl-piperazine: Similar structure but with a phenyl group instead of a butyl group.
Uniqueness
(S)-1-Boc-2-butyl-piperazine is unique due to its specific butyl substitution, which can influence its steric and electronic properties, affecting its reactivity and biological activity compared to other Boc-protected piperazines.
Propriétés
IUPAC Name |
tert-butyl (2S)-2-butylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4/h11,14H,5-10H2,1-4H3/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHDUWJBVKOUGW-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CNCCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H]1CNCCN1C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572485 |
Source


|
| Record name | tert-Butyl (2S)-2-butylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169447-76-1 |
Source


|
| Record name | tert-Butyl (2S)-2-butylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10572485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


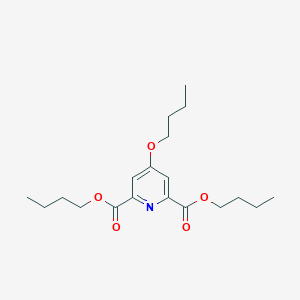
![6,7-dimethyl-2,4-dipyrrolidin-1-ylpyrrolo[2,3-d]pyrimidine;sulfuric acid](/img/structure/B61968.png)

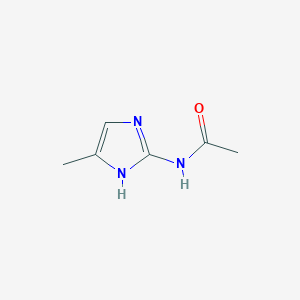
![2-(p-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B61973.png)
![(3S,4aS,8aS)-2-[(2R,3S)-3-[[(2S)-2-acetamido-3-naphthalen-2-ylsulfonylpropanoyl]amino]-2-hydroxy-4-phenylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B61974.png)

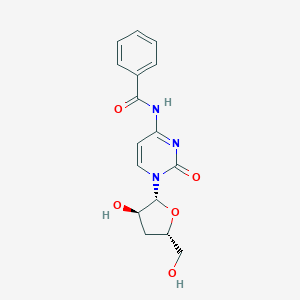
![7-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B61978.png)
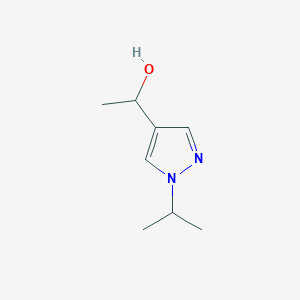
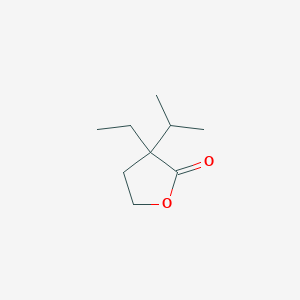
![Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI)](/img/structure/B61990.png)
